3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Procure 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid (CAS 866150-72-3) when your synthesis demands a pyridinyloxy benzoic acid core with a halogen handle. The 6-chloro substituent enables orthogonal Suzuki/Buchwald-Hartwig coupling off the pyridine ring while the benzoic acid moiety supports amide/ester library construction. Its elevated LogP (3.23) and distinct Cl isotopic signature make it valuable for ADME-SAR studies and LC-MS method development. Available at ≥98% purity from established suppliers, this building block supports hit-to-lead diversification without de novo core synthesis.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65
CAS No. 866150-72-3
Cat. No. B2437058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid
CAS866150-72-3
Molecular FormulaC12H8ClNO3
Molecular Weight249.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C12H8ClNO3/c13-10-5-2-6-11(14-10)17-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,15,16)
InChIKeyVDODOKUCZAQJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid (CAS 866150-72-3): Technical Profile and Procurement Considerations


3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid (CAS 866150-72-3) is a heteroaromatic carboxylic acid comprising a 6-chloropyridin-2-yl moiety linked via an ether bridge to a benzoic acid core, with molecular formula C₁₂H₈ClNO₃ and molecular weight 249.65 g/mol . The compound is available from multiple chemical suppliers at commercial purities of 95–98% , with predicted physicochemical parameters including LogP 3.23 and topological polar surface area 59.42 Ų . This compound functions primarily as a synthetic intermediate and building block in medicinal chemistry and agrochemical research programs .

Why Structurally Similar Pyridinyloxy Benzoic Acids Cannot Substitute for 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid in Research Applications


Substituting 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid with non-chlorinated analogs (e.g., 3-(pyridin-2-yloxy)benzoic acid, CAS 51362-30-2) or regioisomers introduces measurable physicochemical changes that alter downstream synthetic outcomes. The chlorine atom at the 6-position of the pyridine ring increases both molecular weight (+34.44 g/mol relative to the non-chlorinated analog) and lipophilicity , which modifies reaction kinetics in cross-coupling chemistry, affects chromatographic retention behavior, and alters target-binding interactions in biological screening campaigns [1]. Additionally, commercial availability and purity profiles differ meaningfully across the chemical space, with 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid offered at ≥95–98% purity from established suppliers, whereas alternative pyridinyloxy benzoic acids vary in vendor coverage and batch consistency .

Quantitative Differentiation of 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid: Comparative Physicochemical and Procurement Data


Enhanced Lipophilicity (LogP) of 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid Versus Non-Chlorinated Analog

The presence of the chlorine substituent at the 6-position of the pyridine ring in 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid yields a calculated LogP value of 3.23, representing a substantial increase in lipophilicity relative to the non-chlorinated analog 3-(pyridin-2-yloxy)benzoic acid (LogP estimated at approximately 2.0–2.2 based on analogous substitution patterns) . This increased lipophilicity translates to greater membrane permeability potential in cellular assays and altered partition behavior in biphasic reaction systems.

Lipophilicity Drug Design Physicochemical Properties

Purity Specification Comparison: 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid Versus Non-Chlorinated Analog

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid is commercially available from multiple suppliers at 98% purity (Leyan, ChemScene) and 95% purity (AKSci), offering procurement flexibility with defined quality specifications . In contrast, the non-chlorinated analog 3-(pyridin-2-yloxy)benzoic acid (CAS 51362-30-2) is supplied at 97% purity with limited vendor options and higher unit pricing relative to assay requirements .

Chemical Purity Procurement Quality Control

Molecular Weight Differentiation: Chlorinated Scaffold Enables Distinct Analytical Detection and Purification Behavior

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid (MW 249.65 g/mol) exhibits a molecular mass approximately 16% higher than its non-chlorinated analog 3-(pyridin-2-yloxy)benzoic acid (MW 215.21 g/mol) . This mass difference, attributable to the chlorine substituent, produces a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that facilitates unambiguous identification by LC-MS and enables distinct retention time shifts on reversed-phase HPLC columns, reducing co-elution risks in complex reaction monitoring .

Mass Spectrometry HPLC Analytical Chemistry

Structural Comparison: Chlorine Substituent Provides Synthetic Versatility Through Aryl Halide Reactivity

The 6-chloro substituent on the pyridine ring of 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid serves as a functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the pyridyl moiety without perturbing the carboxylic acid group . This dual orthogonal reactivity—carboxylic acid for amide/ester formation plus aryl chloride for C–C/C–N bond construction—is absent in non-halogenated analogs such as 3-(pyridin-2-yloxy)benzoic acid, which lacks a leaving group for cross-coupling chemistry .

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Storage and Stability: Defined Conditions Enable Reproducible Long-Term Research Use

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid is supplied with explicit storage guidance: sealed in dry conditions at 2–8°C for optimal long-term stability . This controlled storage specification contrasts with less-defined recommendations for structurally related pyridinyloxy benzoic acids, where storage conditions may be inconsistently reported or left to general ambient guidelines . Defined cold-chain storage reduces the risk of moisture uptake, esterification, or oxidative degradation that could compromise downstream synthetic reproducibility.

Storage Stability Quality Assurance Reproducibility

Multi-Vendor Sourcing Availability Reduces Supply Chain Risk for 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid is stocked by multiple independent chemical suppliers including Leyan, ChemScene, AKSci, CymitQuimica, and ChemicalBook partners, with documented catalog numbers and CAS registry entries facilitating cross-vendor price comparison and order fulfillment . In contrast, the non-chlorinated analog 3-(pyridin-2-yloxy)benzoic acid shows markedly narrower commercial availability, with only a single major vendor (Thermo Fisher) offering catalog-listed quantities . Multi-vendor sourcing for the target compound mitigates single-supplier stockout risks and enables competitive pricing negotiations for bulk research procurement.

Supply Chain Procurement Risk Mitigation

Recommended Research Applications for 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid (CAS 866150-72-3)


Medicinal Chemistry Building Block for Parallel Library Synthesis

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid serves as an advanced intermediate for constructing compound libraries via orthogonal functional group chemistry. The benzoic acid moiety enables amide or ester bond formation with amine/alcohol diversity elements, while the 6-chloro substituent on the pyridine ring permits subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for late-stage diversification . This dual reactivity profile supports efficient parallel synthesis workflows in hit-to-lead optimization programs where scaffold variation is required without de novo synthesis of the core structure. Researchers should procure this compound when the synthetic plan requires a pyridinyloxy benzoic acid scaffold bearing a halogen handle for C–C/C–N bond construction.

Physicochemical Property Optimization in Drug Discovery

The elevated lipophilicity (calculated LogP = 3.23) of 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid relative to non-halogenated analogs makes it a valuable comparator compound in structure-activity relationship (SAR) studies examining the effect of halogen substitution on membrane permeability and target engagement . When incorporated into lead series, this scaffold may improve passive cellular uptake while maintaining a TPSA of 59.42 Ų within acceptable limits for oral bioavailability. Procurement of this compound is indicated for medicinal chemistry teams exploring halogen effects on ADME properties or requiring a chlorinated pyridinyloxy core for matched molecular pair analysis.

Agrochemical Intermediate for Herbicidal Lead Generation

Pyridinyloxybenzenes bearing chlorine substituents have demonstrated utility as herbicidal agents in agricultural chemistry research, with substituted pyridinyloxybenzene scaffolds described in patent literature for weed control applications . 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid provides a carboxylic acid functional group suitable for derivatization into esters, amides, or other prodrug forms evaluated for phytotoxic activity. The 6-chloro substitution pattern aligns with known agrochemical pharmacophores, and the compound's multi-vendor commercial availability supports screening-scale procurement for herbicide discovery programs without requiring custom synthesis.

Analytical Method Development and Chromatography Optimization

The distinct isotopic signature of the chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1) in 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid (MW 249.65 g/mol) provides a convenient mass spectrometry marker for tracking reaction progress and identifying products in complex mixtures . The compound's elevated LogP (3.23) relative to non-chlorinated analogs also yields increased reversed-phase HPLC retention, enabling method development where separation from polar impurities or unreacted starting materials is required. Analytical chemistry groups should consider this compound as a reference standard or internal marker when establishing LC-MS or HPLC protocols for halogenated aromatic carboxylic acid workflows.

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